molecular formula C15H17NO4 B2691462 N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide CAS No. 1428363-74-9

N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide

Cat. No.: B2691462
CAS No.: 1428363-74-9
M. Wt: 275.304
InChI Key: JHYIONBSOSKUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide is a synthetic organic compound proposed for research applications, particularly in the fields of neuroscience and oncology. This benzamide derivative features a 2,3-dimethoxybenzamide moiety linked to a furan-3-ylethyl chain, a structural motif found in compounds investigated for their interaction with biological targets such as sigma receptors . Sigma receptors, especially the sigma-2 subtype, are of significant interest in cancer research due to their overexpression in proliferating tumor cells; ligands for these receptors are explored for their potential in diagnostic imaging and for inducing apoptosis in malignant cells . Furthermore, sigma receptors are implicated in various central nervous system functions and disorders, including depression, anxiety, and neurodegenerative diseases . The furan ring, a common heteroaryl group in medicinal chemistry, serves as a key pharmacophore in many bioactive molecules . The design of this compound leverages structure-activity relationship (SAR) insights from known sigma receptor ligands, where a tertiary amide and a lipophilic aromatic group are common features . Researchers can utilize this chemical as a tool compound to probe sigma receptor function or as a building block in the synthesis of more complex potential therapeutics. Its mechanism of action is hypothesized to involve binding to sigma receptor sites, potentially functioning as an antagonist or agonist to modulate downstream signaling pathways . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-18-13-5-3-4-12(14(13)19-2)15(17)16-8-6-11-7-9-20-10-11/h3-5,7,9-10H,6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYIONBSOSKUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-(furan-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC∙HCl and HOBt to facilitate the formation of the amide bond . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Chemistry

N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide serves as a building block for the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in organic synthesis and reaction mechanism studies. The compound can undergo oxidation, reduction, and substitution reactions:

  • Oxidation : Can be oxidized to form sulfone derivatives.
  • Reduction : Reduction can yield corresponding amines or alcohols.
  • Substitution : Electrophilic substitution can lead to nitrated or halogenated derivatives.

Biology

This compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes crucial for cancer cell proliferation and exhibit activity against various microbial strains.

Activity TypeIC$_{50}$ (µM)
Anticancer Activity5.00
Antimicrobial Activity10.76

Medicine

This compound is explored as a potential therapeutic agent due to its interactions with biological targets. Its mechanisms of action include:

  • Enzyme Inhibition : Potentially inhibits enzymes involved in cancer progression.
  • Receptor Binding : May bind to receptors implicated in inflammatory responses.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique structural features allow it to be incorporated into materials with specific properties, enhancing their functionality.

Anticancer Activity

A derivative of this compound demonstrated significant anticancer properties by inducing apoptosis in cancer cell lines. The study reported an IC$_{50}$ value of 5 µM, indicating potent activity against malignant cells.

Antimicrobial Studies

Research on related compounds revealed promising antimicrobial activity against bacterial strains, with an IC$_{50}$ value of 10.76 µM. This suggests that this compound could be further explored for its potential as an antimicrobial agent.

SARS-CoV-2 Inhibition

Related compounds have shown inhibitory effects against the SARS-CoV-2 main protease (Mpro), suggesting that this compound may also exhibit antiviral properties due to structural similarities.

Mechanism of Action

The mechanism of action of N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Fluorine substituents (e.g., Fo23) increase metabolic stability and influence hydrogen bonding .

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity

  • [18F]Fallypride: Exhibits subnanomolar affinity for D2/D3 receptors (Ki ~ 0.03 nM), attributed to the fluoropropyl and pyrrolidine groups enhancing lipophilicity and blood-brain barrier penetration .
  • Bromo-Substituted Analogues : Compounds like 5-bromo-2,3-dimethoxybenzamide derivatives () are designed as bitopic ligands for D3 receptors, with bromine improving binding kinetics through halogen bonding .

Hypothesis for Target Compound: The furan ring’s electron-rich nature may reduce D2/D3 affinity compared to fluorinated analogues but could enhance interactions with serotonin or adenosine receptors, a hypothesis requiring experimental validation.

Physicochemical and Crystallographic Properties

Solubility and Stability

  • Fo23 : High crystallinity due to coplanar aromatic rings and amide···amide hydrogen bonds; solubility in DMSO > water .
  • Bromo Analogues : Bromine increases molecular weight and lipophilicity, reducing aqueous solubility but improving membrane permeability .
  • Target Compound: The furan ring’s polarity may enhance solubility in ethanol or THF relative to fully aromatic side chains.

Crystal Packing (Inferred)

The furan ring’s lone pairs could engage in C–H···O interactions, akin to Fo23’s C–H···F/O networks . However, steric bulk from the ethyl spacer might reduce coplanarity compared to Fo23’s near-planar structure.

Biological Activity

N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a furan ring and a dimethoxybenzamide moiety. Its structural features contribute to its biological activity through various interactions with biological targets.

Structural Feature Description
Furan RingContributes to π-π interactions with aromatic residues in proteins.
DimethoxybenzamideCapable of forming hydrogen bonds with amino acid side chains.

The mechanism of action of this compound involves its interaction with specific molecular targets. The furan ring can engage in hydrophobic and π-π stacking interactions, while the benzamide moiety can form hydrogen bonds, modulating the activity of enzymes or receptors involved in various biochemical pathways. This compound has been investigated for its potential roles in:

  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Receptor Binding : The compound can bind to receptors involved in inflammatory responses.

Biological Activities

Recent studies have highlighted several biological activities attributed to this compound:

  • Anticancer Properties : Preliminary screenings indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
    • Case Study : In vitro tests showed IC50 values indicating significant anticancer activity against leukemia cell lines, suggesting potential as a therapeutic agent in oncology .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains .
    • Research Findings : Studies demonstrated that this compound could inhibit the growth of pathogenic bacteria, indicating its potential use in treating infections.

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on leukemia cells, researchers found:

  • Cell Lines Tested : K562 and HL60.
  • Results : The compound displayed IC50 values ranging from 5 µM to 15 µM across different concentrations, indicating potent anticancer activity .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) below 10 µg/mL for both strains .

Q & A

Basic: What synthetic methodologies are effective for synthesizing N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 2,3-dimethoxybenzoic acid derivatives with furan-3-ethylamine under reflux in ethanol, followed by purification via silica gel chromatography (yields ~19–28% based on analogous protocols) . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to improve yield. Ethanol or DMF are common solvents, and carbodiimide-based coupling agents (e.g., EDC/HOBt) may enhance efficiency .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Combined analytical techniques are essential:

  • NMR Spectroscopy : Confirm regiochemistry using 1H^1H- and 13C^{13}C-NMR. For instance, furan protons typically resonate at δ 6.3–7.5 ppm, while methoxy groups appear at δ 3.8–4.0 ppm .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+^+) with theoretical mass calculations .
  • Melting Point Analysis : Compare experimental values (e.g., 219–221°C for analogous benzamides) with literature to assess crystallinity and purity .

Advanced: How can researchers resolve discrepancies in receptor binding affinity data for this compound?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., radioligand competition vs. functional assays). To address this:

  • Radioligand Binding Assays : Use 18F^{18}F-labeled analogs (e.g., [18F]fallypride protocols) for competitive binding studies with D2/D3 receptors. Adjust buffer pH and ionic strength to mimic physiological conditions .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric or electronic mismatches. For example, furan’s electron-rich ring may clash with hydrophobic receptor pockets .
  • Control Experiments : Validate assays with known agonists/antagonists (e.g., haloperidol for D2 receptors) to calibrate signal-to-noise ratios .

Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo neuroimaging?

Methodological Answer:
To enhance blood-brain barrier (BBB) penetration and metabolic stability:

  • Lipophilicity Optimization : Modify substituents (e.g., replace methoxy with fluoro groups) to achieve logP values of 2–3, balancing solubility and BBB uptake .
  • Isotopic Labeling : Incorporate 18F^{18}F or 11C^{11}C via prosthetic groups (e.g., 3-[18F]fluoropropyl) for PET imaging, following quality control protocols in FDA IND 47,245 .
  • Metabolite Analysis : Use LC-MS to identify degradation products in plasma and adjust substituents (e.g., ethyl to allyl groups) to reduce hepatic clearance .

Advanced: How can structural data inform the design of analogs with enhanced potency?

Methodological Answer:
Leverage X-ray crystallography or cryo-EM

  • Binding Site Analysis : Study co-crystal structures (e.g., PDB 5P9A) to identify key interactions (e.g., hydrogen bonds between benzamide carbonyl and Lys141^{141} of catechol O-methyltransferase) .
  • Scaffold Hybridization : Integrate fragments from active analogs (e.g., coumarin-acrylamide hybrids) to enhance binding entropy or allosteric modulation .
  • Free Energy Perturbation (FEP) : Compute ΔΔG values for substituent modifications (e.g., furan vs. thiophene) to prioritize synthetic targets .

Basic: What are common pitfalls in characterizing this compound’s solubility and stability?

Methodological Answer:

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions, but confirm absence of solvent interference in assays via UV-Vis spectrophotometry .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the amide bond is a common degradation pathway; stabilize with lyophilization .

Advanced: How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Autoradiography : Use 3H^{3}H- or 125I^{125}I-labeled analogs in brain slices to map regional binding, comparing wild-type vs. receptor-knockout models .
  • PET-MRI Co-registration : Administer 18F^{18}F-labeled compound in vivo and correlate uptake with MRI-based receptor density maps (e.g., striatal D2/D3 regions) .
  • Biochemical Fractionation : Isolate membrane-bound vs. cytosolic fractions to confirm receptor localization via Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.